molecular formula C19H20N2O6S2 B278674 ETHYL 4,5-DIMETHYL-2-{[3-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)PROPANOYL]AMINO}-3-THIOPHENECARBOXYLATE

ETHYL 4,5-DIMETHYL-2-{[3-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)PROPANOYL]AMINO}-3-THIOPHENECARBOXYLATE

Cat. No.: B278674
M. Wt: 436.5 g/mol
InChI Key: UEVHLXLFYXDWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines elements of benzothiazole and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5-DIMETHYL-2-{[3-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)PROPANOYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multiple steps. The process begins with the preparation of the benzothiazole and thiophene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethyl esters, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-{[3-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)PROPANOYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate
  • Ethyl cyano (3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetate
  • 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Uniqueness

Ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate stands out due to its unique combination of benzothiazole and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H20N2O6S2

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]thiophene-3-carboxylate

InChI

InChI=1S/C19H20N2O6S2/c1-4-27-19(24)16-11(2)12(3)28-17(16)20-15(22)9-10-21-18(23)13-7-5-6-8-14(13)29(21,25)26/h5-8H,4,9-10H2,1-3H3,(H,20,22)

InChI Key

UEVHLXLFYXDWNY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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